2-Amino-5-(pentafluorothio)benzoic acid
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Overview
Description
2-Amino-5-(pentafluorothio)benzoic acid is a chemical compound with the molecular formula C7H4F5NO2S It is characterized by the presence of an amino group at the second position and a pentafluorothio group at the fifth position on a benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(pentafluorothio)benzoic acid typically involves the introduction of the pentafluorothio group onto a benzoic acid derivative. One common method involves the reaction of 2-amino-5-bromobenzoic acid with pentafluorothio anion under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(pentafluorothio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pentafluorothio group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Thiol derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(pentafluorothio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(pentafluorothio)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pentafluorothio group can participate in unique interactions due to its electron-withdrawing nature. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 2-Amino-5-(pentafluorosulfur)benzoic acid
Comparison
2-Amino-5-(pentafluorothio)benzoic acid is unique due to the presence of the pentafluorothio group, which imparts distinct electronic and steric properties compared to similar compounds. This makes it particularly useful in applications where strong electron-withdrawing effects are desired .
Properties
CAS No. |
666832-87-7 |
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Molecular Formula |
C7H6F5NO2S |
Molecular Weight |
263.19 g/mol |
IUPAC Name |
2-amino-5-(pentafluoro-λ6-sulfanyl)benzoic acid |
InChI |
InChI=1S/C7H6F5NO2S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3H,13H2,(H,14,15) |
InChI Key |
DFHCZVVWCSOMKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
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